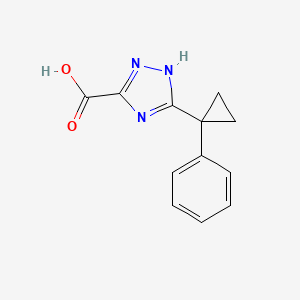
(E)-tert-Butyl (5-hydroxypent-3-en-1-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-propanyl [(3e)-5-hydroxy-3-penten-1-yl]carbamate is an organic compound with a complex structure that includes a carbamate group, a hydroxyl group, and a pentenyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-propanyl [(3e)-5-hydroxy-3-penten-1-yl]carbamate typically involves the reaction of 2-Methyl-2-propanyl chloroformate with [(3e)-5-hydroxy-3-penten-1-yl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Continuous flow reactors allow for precise control of reaction conditions, leading to higher selectivity and reduced waste. The use of catalysts such as Raney nickel can further improve the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-propanyl [(3e)-5-hydroxy-3-penten-1-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted carbamates.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-propanyl [(3e)-5-hydroxy-3-penten-1-yl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-2-propanyl [(3e)-5-hydroxy-3-penten-1-yl]carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This compound may also interact with cellular pathways involved in signal transduction and metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-2-propanyl (4-hydroxy-2-octanyl)carbamate
- 2-Methyl-2-propanyl (4-hydroxy-3-piperidinyl)carbamate
Uniqueness
2-Methyl-2-propanyl [(3e)-5-hydroxy-3-penten-1-yl]carbamate is unique due to its specific structural features, such as the pentenyl chain and the position of the hydroxyl group.
Eigenschaften
Molekularformel |
C10H19NO3 |
|---|---|
Molekulargewicht |
201.26 g/mol |
IUPAC-Name |
tert-butyl N-[(E)-5-hydroxypent-3-enyl]carbamate |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-7-5-4-6-8-12/h4,6,12H,5,7-8H2,1-3H3,(H,11,13)/b6-4+ |
InChI-Schlüssel |
RDSBVFLOBKVNEE-GQCTYLIASA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NCC/C=C/CO |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCC=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![3-(Butylamino)-5-[(dimethylamino)sulfonyl]-4-phenoxybenzoic acid](/img/structure/B13980806.png)

![4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13980812.png)






